molecular formula C20H16F3N3O3 B2891276 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 941926-74-5

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2891276
CAS No.: 941926-74-5
M. Wt: 403.361
InChI Key: HZFWABGAXANIBS-UHFFFAOYSA-N
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Description

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3/c1-12-6-3-4-9-15(12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-8-5-7-13(10-14)20(21,22)23/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFWABGAXANIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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